6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Chromen-2-One Core
- Benzene ring (positions 1–6) : Provides aromatic stability and π-conjugation
- Pyrone ring (positions 7–9 and oxygen) : Introduces lactone functionality (C=O at position 2)
Substituent Effects
- 4-Phenyl group : Enhances molecular rigidity through steric bulk and π-π stacking potential
- 6-Ethyl group : Modulates electron density via inductive effects, influencing reactivity
- 7-Hydroxyl group : Enables hydrogen bonding and chelation properties, critical for biological interactions
- 8-(Piperidin-1-ylmethyl) : Introduces a basic nitrogen center, affecting solubility and pharmacological activity
The piperidinylmethyl group at position 8 adopts a chair conformation, as observed in related structures like 7-methyl-4-(piperidin-1-ium-1-ylmethyl)chromen-2-one. This substituent’s orientation influences molecular packing in crystalline states and receptor binding affinities.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound remains unpublished, analogous coumarins provide insights into its solid-state behavior:
Predicted Unit Cell Parameters (Based on )
| Parameter | Value (Å/°) |
|---|---|
| a-axis | 10.2 ± 0.3 |
| b-axis | 7.8 ± 0.2 |
| c-axis | 14.5 ± 0.4 |
| β-angle | 102.3° |
| Space group | P2₁/c |
The 4-phenyl group likely participates in herringbone packing via edge-to-face aromatic interactions, while the piperidinylmethyl group adopts equatorial positions to minimize steric strain. Conformational isomerism arises from:
- Piperidine ring puckering (chair ↔ boat transitions)
- Rotational freedom of the methylene bridge between piperidine and chromenone
Comparative Structural Analysis with Related Coumarin Derivatives
Structural Analogues and Functional Variations
The 4-phenyl substitution in this compound mirrors bioactive coumarins like cinnamoyloxy-mammeisin, which demonstrates potent anti-Staphylococcus aureus activity. The 8-piperidinylmethyl group distinguishes it from simpler derivatives, potentially improving blood-brain barrier penetration due to increased lipophilicity.
Electronic Effects of Substituents
- Electron-donating groups (7-OH, 8-piperidinylmethyl): Raise HOMO energy, enhancing nucleophilic reactivity
- Electron-withdrawing groups (2-ketone, 4-phenyl): Stabilize LUMO orbitals, facilitating electrophilic interactions
This electronic profile suggests utility as a fluorophore or metalloenzyme inhibitor, building upon the fluorescence properties of ethyl 7-hydroxycoumarin-3-carboxylate.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H25NO3/c1-2-16-13-19-18(17-9-5-3-6-10-17)14-21(25)27-23(19)20(22(16)26)15-24-11-7-4-8-12-24/h3,5-6,9-10,13-14,26H,2,4,7-8,11-12,15H2,1H3 |
InChI Key |
ARURDPBQYKDPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Cyclization
A salicylaldehyde derivative (e.g., 5-ethyl-2,4-dihydroxybenzaldehyde) reacts with a β-keto ester (e.g., ethyl benzoylacetate) under solid-phase conditions. Using montmorillonite K10 as a catalyst at 80°C for 6 hours, the cyclization yields 7-hydroxy-4-phenyl-6-ethyl-2H-chromen-2-one with 72–78% efficiency.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 5-ethyl-2,4-dihydroxybenzaldehyde | 10 mmol | Electrophilic component |
| Ethyl benzoylacetate | 12 mmol | Nucleophilic component |
| Montmorillonite K10 | 1.5 g | Lewis acid catalyst |
| Solvent | Toluene | Reaction medium |
Sequential Functionalization Strategies
Pre-functionalized Intermediate Approach
Synthesizing 8-formyl-6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one prior to reductive amination improves yield reproducibility:
-
Vilsmeier-Haack formylation at C-8 using POCl₃/DMF (0°C → 25°C, 4 hours).
-
Reductive amination with piperidine and NaBH₃CN in methanol (82% yield).
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Mannich | 65 | 90 |
| Reductive amination | 82 | 95 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
-
δ 1.22 (t, J = 7.4 Hz, 3H, CH₂CH₃)
-
δ 3.48–3.52 (m, 4H, piperidine N-CH₂)
-
δ 4.81 (s, 2H, Ar-CH₂-N)
-
δ 6.24 (s, 1H, C3-H)
IR (KBr)
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Ball-milling 7-hydroxy-4-phenyl-6-ethylcoumarin with paraformaldehyde and piperidine (1:1.2:1 molar ratio) for 45 minutes achieves 68% yield, reducing waste by 40% compared to solution-phase methods.
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 5-ethyl-2,4-dihydroxybenzaldehyde | 320 | 45 |
| Piperidine | 110 | 22 |
| Montmorillonite K10 | 85 | 15 |
Challenges and Mitigation Strategies
-
C-8 Regioselectivity : Competing C-5 alkylation is minimized using bulky solvents (e.g., tert-butyl methyl ether).
-
Piperidine Stability : Freshly distilled piperidine prevents imine byproduct formation.
-
Chromen-2-one Hydrolysis : Reaction pH maintained at 8–9 with NaHCO₃ buffer.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of chromen compounds exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies have shown that certain chromen derivatives can inhibit inflammatory pathways, such as the TLR4/MAPK signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
- Antioxidant Properties : Flavonoids are known for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases. The specific antioxidant activity of 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one needs further exploration but aligns with the properties of similar compounds .
Case Study 1: Anti-inflammatory Activity
A study focused on synthesizing a series of 2-phenyl-4H-chromen derivatives demonstrated that one specific derivative exhibited significant anti-inflammatory activity by downregulating key inflammatory markers and pathways in vitro and in vivo. This suggests that similar derivatives, including this compound, could be effective in developing anti-inflammatory drugs .
Case Study 2: Antiproliferative Effects
Research into related chromen compounds has shown promising antiproliferative effects against various cancer cell lines. These studies indicate that modifications to the chromen structure can enhance activity against cancer cells, suggesting that this compound may also possess similar properties worth investigating further .
Potential Applications
Based on its biological activities, this compound could have several applications:
- Pharmaceutical Development : As a candidate for new anti-inflammatory or anticancer drugs.
- Nutraceuticals : Incorporation into dietary supplements aimed at reducing inflammation or oxidative stress.
- Cosmeceuticals : Potential use in skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related coumarin derivatives highlights the impact of substituents on biological activity and physicochemical properties. Key compounds are summarized below:
Key Structural and Functional Insights:
Substitution at Position 6: Ethyl (target compound) vs. Ethyl vs. methyl (): Ethyl’s larger size may enhance hydrophobic interactions in target binding .
Substitution at Position 8 :
- Piperidinylmethyl groups are critical for solubility and amine-mediated interactions. Methylation of the piperidine ring () reduces basicity, altering pharmacokinetics .
Auxiliary Substituents :
- Thiazole () and pyrazole () rings introduce heterocyclic diversity, enabling interactions with enzymes or receptors via π-π stacking or hydrogen bonding .
- Trifluoromethyl groups () improve metabolic stability by resisting oxidative degradation .
Biological Activity Trends: o-Dihydroxy configurations (e.g., 5d in ) correlate with enhanced anticancer activity via pro-apoptotic mechanisms . Mono-hydroxy derivatives (e.g., target compound) may exhibit weaker activity unless compensated by other substituents like phenyl or ethyl .
Biological Activity
6-Ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a derivative of the chromene class, has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chromene nucleus, a hydroxyl group, and a piperidine moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in anti-inflammatory and neuroprotective contexts.
The compound's molecular formula is , with a molecular weight of 492.59 g/mol. Its structure can be represented as follows:
Target Enzymes
The primary biological target for this compound is the cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. By inhibiting COX activity, the compound reduces the production of pro-inflammatory mediators derived from arachidonic acid.
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, resulting in reduced inflammation and pain. This mechanism positions the compound as a potential anti-inflammatory agent.
Anti-inflammatory Activity
In various studies, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.52 | hAChE |
| Compound B | 4.95 | hMAO-A |
| 6-Ethyl... | TBD | COX Enzymes |
These findings suggest that derivatives of this compound may exhibit enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like curcumin .
Neuroprotective Effects
Research indicates that chromene derivatives can also act as multi-target drugs for neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes is particularly relevant for Alzheimer's disease treatment.
In vitro studies have shown that compounds with structural similarities to 6-ethyl-7-hydroxy derivatives exhibit effective inhibition against both AChE and MAO enzymes:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 1.88 | hMAO-B |
| Compound D | 4.76 | hAChE |
These results indicate the potential for developing dual inhibitors that could provide therapeutic benefits in treating Alzheimer's disease through improved neurotransmitter regulation .
Case Studies
- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry evaluated several chromene derivatives for their anti-inflammatory properties using animal models. The results demonstrated that compounds similar to 6-Ethyl... significantly reduced edema and inflammatory markers compared to control groups .
- Neuroprotective Research : Another study investigated the neuroprotective effects of various chromene derivatives against oxidative stress-induced neuronal damage in vitro. The findings indicated that these compounds could protect neuronal cells by modulating oxidative stress pathways and reducing apoptosis markers .
Q & A
Q. What are the standard synthetic routes for 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?
A Mannich reaction is commonly employed, involving the condensation of 7-hydroxy-4-phenylcoumarin derivatives with formaldehyde and a secondary amine (e.g., piperidine). Key steps include refluxing in ethanol for 6 hours, followed by solvent evaporation and crystallization from acetone. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 coumarin:amine) and controlled reaction times . Modifications to the coumarin core (e.g., ethyl substitution at position 6) may necessitate additional alkylation steps under basic conditions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the piperidinylmethyl group (δ ~1.3–1.9 ppm for piperidine protons, δ ~4.0 ppm for the CH₂ linker) and aromatic substitution patterns .
- FT-IR : Validates hydroxyl (ν ~2600 cm⁻¹) and carbonyl (ν ~1722 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for derivatives with complex substitution .
Q. What in vitro assays are used to evaluate its biological activity?
The MTT assay is standard for assessing antiproliferative activity in cancer cell lines (e.g., HeLa). IC₅₀ values are calculated to quantify potency, with compound concentrations typically ranging from 1–100 µM. Structural analogs with ortho-dihydroxy configurations show enhanced activity due to improved redox cycling and DNA intercalation .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while ethanol minimizes side reactions .
- Catalyst use : Acidic or basic catalysts (e.g., HCl, NaOAc) accelerate Mannich reactions, but excess catalyst can degrade the coumarin core.
- Temperature control : Reflux (70–80°C) ensures complete imine formation without decomposing thermally labile groups . Advanced methods like continuous flow chemistry reduce reaction times and improve scalability .
Q. What crystallographic approaches are used for structural elucidation?
Single-crystal X-ray diffraction with SHELXL software is standard for resolving atomic coordinates and bond angles. For example, the dihedral angle between the coumarin core and phenyl ring in analogs like 4-phenyl-2H-chromen-2-one is ~15–20°, influencing π-π stacking interactions . High-resolution data (≤1.0 Å) are critical for detecting hydrogen-bonding networks involving the hydroxyl and piperidinyl groups .
Q. How do structural modifications influence antiproliferative activity?
- Substitution at position 8 : Piperidinylmethyl groups enhance membrane permeability compared to bulkier amines (e.g., pyrrolidinyl), as shown in analogs with IC₅₀ values <50 µM .
- Hydroxy group positioning : Ortho-dihydroxy derivatives (e.g., 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one) exhibit 60–67% inhibition in HeLa cells via G0/G1 cell cycle arrest, unlike meta-substituted analogs .
- Ethyl vs. methyl groups : Ethyl at position 6 increases lipophilicity, improving cellular uptake but potentially reducing aqueous solubility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay variability : Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) or serum concentration in culture media can alter IC₅₀ values. Standardized protocols (e.g., 10% FBS, 48-hour exposure) are recommended .
- Purity verification : Contaminants from incomplete purification (e.g., unreacted formaldehyde) may artificially inflate activity. HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Structural confirmation : Conflicting results may arise from undetected stereoisomers. Chiral HPLC or circular dichroism (CD) spectroscopy can clarify enantiomeric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
